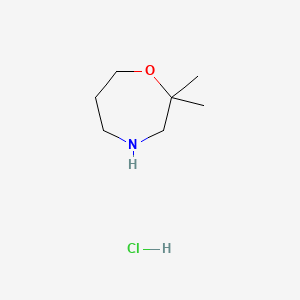

2,2-Dimethyl-1,4-oxazepane hydrochloride

説明

Significance of Seven-Membered Heterocycles in Organic Chemistry

Heterocyclic compounds, in general, are fundamental to organic chemistry, with over half of all known organic compounds being heterocyclic. chembk.com Seven-membered heterocycles, in particular, are integral components in numerous natural products and synthetic compounds with diverse applications. Their unique ring size and conformational flexibility allow them to interact with biological macromolecules in specific ways, making them valuable scaffolds in drug discovery.

For instance, derivatives of 1,4-diazepane, a related seven-membered heterocycle with two nitrogen atoms, have been extensively studied for their versatile applications in medicine and materials science. researchgate.net Similarly, the 1,4-oxazepane (B1358080) framework is a key structural motif in various chemotherapeutically active compounds. nih.gov The development of efficient synthetic routes to these heterocycles is an active area of research.

Overview of 2,2-Dimethyl-1,4-Oxazepane (B1414843) Hydrochloride within the Oxazepane Class

2,2-Dimethyl-1,4-oxazepane hydrochloride is a specific derivative of the 1,4-oxazepane ring system. It is characterized by the presence of two methyl groups attached to the carbon atom at position 2 of the oxazepane ring. The "hydrochloride" designation indicates that it is a salt, formed by the reaction of the basic nitrogen atom in the oxazepane ring with hydrochloric acid. This salt formation is a common strategy to improve the solubility and stability of amine-containing compounds.

While extensive research on many 1,4-oxazepane derivatives has been published, detailing their synthesis and biological activities, specific research findings on this compound are limited in publicly available scientific literature. However, its structural features suggest it belongs to a class of compounds with potential applications in medicinal chemistry. The dimethyl substitution at the 2-position would influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.

Physicochemical Properties of 2,2-Dimethyl-1,4-oxazepane

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO |

| Molar Mass | 129.2 g/mol |

| CAS Number | 933689-12-4 |

Data sourced from ChemBK chembk.com

The study of related 2,4-disubstituted 1,4-oxazepanes has shown their potential as selective ligands for the dopamine (B1211576) D(4) receptor, which is a target in the development of antipsychotic drugs. nih.gov This suggests that other substituted 1,4-oxazepanes, such as the 2,2-dimethyl derivative, could also exhibit interesting pharmacological properties. Further research is necessary to fully elucidate the chemical and biological profile of this compound.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2,2-dimethyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)6-8-4-3-5-9-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKKRGFPBCKTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCCO1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693515 | |

| Record name | 2,2-Dimethyl-1,4-oxazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-94-1 | |

| Record name | 2,2-Dimethyl-1,4-oxazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethyl 1,4 Oxazepane Systems

General Strategies for the Construction of the 1,4-Oxazepane (B1358080) Ring

The assembly of the 1,4-oxazepane scaffold is typically achieved through reactions that form the seven-membered ring in a key step. These strategies can be broadly categorized into cyclization reactions, where a linear precursor is closed to form the ring, and cycloaddition or annulation reactions, where two or more components combine to build the heterocyclic system.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 1,4-oxazepanes. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. This is a common and powerful strategy for synthesizing medium-sized rings.

One notable approach is the base-promoted cyclization of alkynyl alcohols. acs.orgorganic-chemistry.orgnih.gov A solvent- and metal-free method utilizes sodium hydride (NaH) to achieve a regioselective exo-dig cyclization, yielding 1,4-oxazepine (B8637140) derivatives. organic-chemistry.orgnih.gov This process is initiated by the deprotonation of the alcohol, followed by the nucleophilic attack of the resulting alkoxide onto the alkyne. Density functional theory (DFT) calculations support a mechanism involving the formation of an allene (B1206475) intermediate. organic-chemistry.org

Another strategy involves the cyclization of amino acid precursors. nih.gov For instance, the synthesis of 1,4-oxazepane-2,5-diones has been achieved through the ring-closure of rotationally restricted N-acyl amino acid precursors. nih.gov The presence of a labile lactone and a conformationally rigid amide in the target structure makes many standard cyclization methods inapplicable. nih.gov Researchers have found that the use of protecting groups, such as the p-methoxybenzyl (PMB) group or the formation of pseudoprolines (serine-derived oxazolidines), facilitates the cyclization of these challenging substrates. nih.gov

Intramolecular conjugate addition has also been explored. For example, attempts to synthesize 1,4-thiazepanones, a sulfur analog of oxazepanones, via a two-step process involving amide bond formation followed by intramolecular conjugate addition were met with challenges, likely due to the reduced electrophilicity of the β-carbon. nih.gov

The table below summarizes optimization experiments for the cyclization of 1,4-thiazepanones, which provides insight into conditions that could be analogous for oxazepanone synthesis. nih.gov

| Entry | R Group | Base | Time (h) | Yield (%) |

| 1 | –CH₃ | DBU | 18 | 56 |

| 2 | –CH₂CF₃ | DBU | 18 | 59 |

| 3 | –CH₂CH₂Ph | DBU | 18 | 49 |

| 4 | –Ph | DBU | 18 | 21 |

This table illustrates the optimization of cyclization conditions for producing 1,4-thiazepanones, showing the effect of different substituents and the use of DBU as a base.

Intermolecular strategies involve the joining of two or more separate molecules to form the ring system. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly efficient.

A copper-catalyzed tandem transformation has been developed for the synthesis of benzo-1,4-oxazepine derivatives from various phenylamines and allyl halides under a carbon dioxide atmosphere. nih.govresearchgate.net This process involves a C-N coupling followed by C-H carbonylation. nih.gov A proposed mechanism suggests the formation of a Cu(I) complex which undergoes oxidative addition with the vinyl halide to form a Cu(III) intermediate, which then reacts with the aniline (B41778). nih.gov

The reaction of 2-aminophenols with alkynones in 1,4-dioxane (B91453) at elevated temperatures provides another route to substituted benzo[b] acs.orgresearchgate.netoxazepines. rsc.org Mechanistic studies suggest that the hydroxyl proton of the aminophenol is crucial for the formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization. rsc.org

The table below shows the synthesis of various benzo-1,4-oxazepin-5-one derivatives using a copper-catalyzed tandem reaction. nih.gov

| Entry | Phenylamine (1) | Vinyl Halide (2) | Product (5) | Yield (%) |

| 1 | Aniline | (1-chloro-vinyl)-benzene | 2-Phenyl-2,3-dihydro-benzo[e] acs.orgresearchgate.netoxazepin-5-one | 82 |

| 2 | 4-Methyl-phenylamine | (1-chloro-vinyl)-benzene | 7-Methyl-2-phenyl-2,3-dihydro-benzo[e] acs.orgresearchgate.netoxazepin-5-one | 80 |

| 3 | 4-Methoxy-phenylamine | (1-chloro-vinyl)-benzene | 7-Methoxy-2-phenyl-2,3-dihydro-benzo[e] acs.orgresearchgate.netoxazepin-5-one | 75 |

| 4 | 4-Fluoro-phenylamine | (1-chloro-vinyl)-benzene | 7-Fluoro-2-phenyl-2,3-dihydro-benzo[e] acs.orgresearchgate.netoxazepin-5-one | 78 |

This table presents the yields of various benzo-1,4-oxazepin-5-one derivatives synthesized via a CuI-catalyzed tandem C-N coupling/C-H carbonylation reaction.

Annulation and cycloaddition reactions are powerful methods for rapidly constructing cyclic systems from simpler starting materials. These reactions involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step.

Annulation reactions, where a new ring is formed on an existing one, are highly valuable. Organophosphine-catalyzed [4+X] annulations have emerged as an efficient way to build 5- to 8-membered rings. mdpi.com

Specifically, [3+4]-cycloaddition has become an attractive method for constructing seven-membered rings. nih.gov One approach involves the reaction between rhodium-enolcarbenes, generated from enoldiazoacetates, and dienes. nih.gov This reaction proceeds through an enantioselective cyclopropanation followed by a Cope rearrangement of the resulting cis-1,2-divinylcyclopropane to yield chiral 1,4-cycloheptadiene (B11937353) derivatives with excellent stereocontrol. nih.gov While this example forms a carbocycle, the principles can be extended to the synthesis of heterocycles like oxazepanes.

The reaction between cyclic anhydrides and imines (Schiff bases) is a known method for creating heterocyclic structures. Specifically, the one-step reaction of succinic anhydride (B1165640) with 3-((alkylimino)methyl)phenol in dry benzene (B151609) has been shown to produce 2-(3-hydroxyphenyl)-3-alkyl-1,3-oxazepane-4,7-diones in good yields. tsijournals.comresearchgate.net

The proposed mechanism involves the initial reaction of the imine with the anhydride to form a dipolar intermediate. tsijournals.com This zwitterionic species then undergoes cyclization to form the seven-membered 1,3-oxazepane ring. tsijournals.com Although this method yields a 1,3-oxazepane core, it is a key example of using anhydrides and Schiff bases in the synthesis of seven-membered oxazepane dione (B5365651) systems. tsijournals.comresearchgate.net

The physical characteristics of some compounds prepared by this method are listed below. researchgate.net

| Compound | R Group | Molecular Formula | Yield (%) | Melting Point (°C) |

| H7 | -CH₃ | C₂₀H₁₈N₂O₆ | 85 | 165-167 |

| H8 | -C₂H₅ | C₂₂H₂₂N₂O₆ | 80 | 170-172 |

| H9 | -C₃H₇ | C₂₄H₂₆N₂O₆ | 82 | 175-177 |

| H10 | -C₄H₉ | C₂₆H₃₀N₂O₆ | 75 | 181-183 |

This table details the physical properties of several 2,2'-(1,4-phenylene)bis(3-(substituted)-1,3-oxazepane-4,7-dione) compounds synthesized from Schiff bases and succinic anhydride.

Ring Expansion Reactions for Seven-Membered Heterocycle Formation

Ring expansion reactions provide an effective pathway to synthesize seven-membered heterocycles from more readily available five- or six-membered rings. This strategy avoids the entropic challenges often associated with the direct cyclization of long, linear precursors.

One notable method involves the ring expansion of morpholine (B109124) derivatives. rsc.org For instance, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to yield not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org The mechanism proposed for this transformation involves the participation of the neighboring nitrogen atom, leading to the formation of an intermediate aziridinium (B1262131) cation. This reactive intermediate can then be attacked by the nucleophile at one of two electrophilic carbon atoms, resulting in either the six-membered morpholine product or the seven-membered 1,4-oxazepane. To achieve a 2,2-dimethyl substituted product, this methodology would require a correspondingly substituted morpholine precursor.

Another approach involves the transformation of 5-arylpyrrolidine-2-carboxylates, which contain an ortho-halogen substituent, into 1H-benzo[b]azepine-2-carboxylates through a copper(I)-promoted process. nih.gov This type of reaction cascade, involving intramolecular annulation and rearrangement, demonstrates the utility of ring expansion in building complex azepine-based systems from pyrrolidine (B122466) precursors. nih.govresearchgate.net

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic scaffolds, offering high efficiency and selectivity. researchgate.net Catalysts based on copper and gold have proven particularly effective in constructing the 1,4-oxazepane core.

A powerful tandem reaction involving copper-catalyzed C-N coupling and C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.govndl.gov.innih.gov This process typically involves reacting various phenylamines with allyl halides in the presence of a copper catalyst and a carbon monoxide source (or a surrogate like carbon dioxide). nih.govmdpi.com The reaction proceeds through a proposed Cu(I)/Cu(III) catalytic cycle to achieve the tandem transformation, yielding various benzo-1,4-oxazepine derivatives in good yields. nih.govmdpi.com While this method has been primarily demonstrated for benzo-fused systems, the fundamental catalytic steps of C-N bond formation and subsequent carbonylation/cyclization are relevant for the synthesis of other oxazepine scaffolds.

Table 1: Examples of Copper-Catalyzed Synthesis of Benzo-1,4-Oxazepine Derivatives This table presents data for benzo-fused analogs as representative examples of the copper-catalyzed methodology.

| Starting Materials | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylamine, Allyl Halide | Copper Catalyst, CO₂ atmosphere | Benzo-1,4-oxazepine derivative | Good | nih.govmdpi.com |

| 2-Aminophenol, o-Halobenzaldehyde | Copper Catalyst | Dibenzo[b,f] acs.orgnih.govoxazepine | High | researchgate.net |

Gold catalysts are highly effective in promoting the cyclization of alkynes, making them well-suited for the synthesis of unsaturated heterocyclic systems. An efficient method for generating 1,4-oxazepine derivatives utilizes the gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones. acs.org This reaction proceeds under mild conditions and tolerates a range of substituents, affording the desired oxazepine products in moderate to good yields. acs.org

Optically active seven-membered 1,4-oxazepan-7-ones can also be prepared from chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters using a catalytic system of Ph₃PAuCl and Cu(OTf)₂. nih.gov This reaction proceeds via a smooth 7-exo-dig cyclization, demonstrating the utility of gold catalysis in creating stereodefined seven-membered lactones. nih.gov The mechanism of these gold-catalyzed reactions often involves the activation of the alkyne moiety by the gold catalyst, which facilitates the nucleophilic attack by the nitrogen or oxygen atom to close the seven-membered ring. nih.govorganic-chemistry.org

Cascade and Multicomponent Reactions

Cascade (or domino) and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. nih.govnih.gov

A one-pot strategy for synthesizing enantiomerically pure 3,6-disubstituted 1,4-oxazepanes has been developed using a tandem aziridine/epoxide ring-opening sequence. nih.gov This approach utilizes epoxy alcohols, which act as both nucleophiles and electrophiles in a tandem fashion, to achieve an intermolecular regioselective ring opening of chiral aziridines. nih.gov

More complex, fused oxazepine systems can be constructed using consecutive multicomponent reactions. For example, naphtho[1,2-f] acs.orgnih.govoxazepine derivatives have been synthesized through a sequence involving an initial Betti reaction to form aminobenzylnaphthols, followed by a Bargellini multicomponent reaction with chloroform (B151607) and an aliphatic ketone. chemicalpapers.com This strategy allows for the construction of novel oxazepine scaffolds from simple and readily available starting materials. chemicalpapers.com These one-pot methodologies streamline the synthetic process, making them highly attractive for building molecular complexity. rsc.org

Precursor Design and Stereochemical Control in Dimethyl-1,4-Oxazepane Synthesis

Achieving a specific substitution pattern, such as the 2,2-dimethyl group, and controlling the stereochemistry of the final molecule are critical aspects of targeted synthesis. The choice of starting materials is paramount in this endeavor.

Utilization of Chiral Amino Acid Derivatives as Starting Materials

Chiral amino acids are excellent starting materials for the synthesis of enantiomerically pure heterocyclic compounds, as their inherent stereochemistry can be transferred to the final product. nih.gov Several natural products containing a 1,4-oxazepane-2,5-dione core, such as serratin, highlight the relevance of this scaffold. researchgate.net However, the synthesis of these systems can be challenging due to the conformational preferences of amide bonds and the lability of the lactone function. researchgate.net

A successful approach for preparing novel, chiral 1,4-oxazepane-5-carboxylic acids involves using polymer-supported homoserine. rsc.orgrsc.org In this solid-phase synthesis, immobilized Fmoc-HSe(TBDMS)-OH is reacted with nitrobenzenesulfonyl chlorides and then alkylated with 2-bromoacetophenones. researchgate.net A key step involves a cleavage cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH), which promotes reductive cyclization to yield the 1,4-oxazepane derivatives. rsc.orgresearchgate.net The stereoselectivity of this process allows for the isolation of specific diastereomers, leading to fully characterized chiral oxazepanes. rsc.orgrsc.org This method demonstrates how a chiral building block from the "chiral pool" can be elaborated into a complex heterocyclic system with defined stereocenters.

Table 2: Synthesis of Chiral 1,4-Oxazepanes from Homoserine Precursors

| Precursor | Key Reagent | Product | Outcome | Reference |

|---|---|---|---|---|

| Polymer-supported Fmoc-HSe(TBDMS)-OH | TFA/Et₃SiH | 1,4-Oxazepane derivative | Mixture of diastereomers formed | rsc.orgresearchgate.net |

| Diastereomeric mixture of nitro-oxazepane | H₂, Pd/C | Diastereomeric aniline derivatives | Improved separability allowing isolation of major isomer | rsc.org |

Incorporation of Dimethyl Moieties in Precursors

A primary strategy for synthesizing 2,2-dimethyl-1,4-oxazepane (B1414843) systems involves the use of precursors that already contain the gem-dimethyl group. A key starting material for this approach is 2-amino-2-methyl-1-propanol. This commercially available building block provides the C2-dimethyl and adjacent amino and hydroxyl functionalities, which can be elaborated through cyclization reactions to form the desired seven-membered ring. One patented method for preparing this precursor involves the reaction of isobutene, chlorine, and acetonitrile (B52724), followed by a two-step hydrolysis sequence. google.com Another established, albeit more hazardous, route uses 2-nitropropane (B154153) as a starting material. google.com By starting with a precursor like 2-amino-2-methyl-1-propanol, the synthetic route is simplified, avoiding the often-difficult step of introducing a gem-dimethyl group onto a pre-existing heterocyclic core.

Stereoselective Alkylation and Hydroxyalkylation Strategies

Achieving stereoselectivity during the functionalization of the 1,4-oxazepane ring is crucial for accessing specific, chirally pure target molecules. The development of stereoselective alkylation and hydroxyalkylation methods is therefore of high importance. Recent advancements have focused on catalyst-controlled reactions to direct the stereochemical outcome. For instance, nickel-catalyzed C(sp³)–H alkylation of saturated heterocycles has emerged as a powerful tool. springernature.com These methods often employ a combination of a nickel source with a chiral ligand, such as a bis(oxazoline) ligand, to achieve high enantioselectivity. springernature.com

Stereoselective hydroxyalkylation can be approached through methods like the Mukaiyama aldol (B89426) reaction, which allows for a diastereoselective synthesis by controlling the enolate geometry and using Lewis acids to activate the ketone. youtube.com Furthermore, regio- and stereoselective 7-endo cyclizations via haloetherification have been reported for synthesizing polysubstituted chiral oxazepanes. nih.gov Computational and mechanistic studies suggest that the stereoselectivity in such cyclizations is primarily controlled by the conformation of the substrate and the asymmetry of the chiral bromonium intermediate. nih.gov

Control of Diastereomer Formation

The synthesis of substituted 1,4-oxazepanes often leads to the formation of diastereomers, necessitating strategies to control or separate them. The diastereoselectivity of reactions can be highly dependent on the substrate and reagents used. For example, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, cleavage of a polymer-supported precursor with a combination of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) resulted in a mixture of inseparable diastereomers. rsc.org However, subsequent catalytic hydrogenation of a nitro group on the aromatic ring improved the separability of the resulting anilines, allowing for the isolation of the major diastereomers. rsc.org

Hydroboration-oxidation is another key reaction where diastereoselectivity is a concern. The hydroboration of substituted tetrahydroazepines has been shown to proceed with complete diastereofacial selectivity but can yield regioisomeric alcohols. mdpi.com The choice of catalyst can influence this selectivity; while standard hydroboration may offer moderate regioselectivity, using a rhodium catalyst can sometimes improve it, albeit potentially at the cost of competing hydrogenation reactions. researchgate.net The inherent conformational flexibility of the seven-membered ring makes predicting and controlling diastereoselectivity a significant synthetic challenge. mdpi.com

Key Synthetic Transformations and Protecting Group Chemistry

The multi-step synthesis of complex molecules like 2,2-dimethyl-1,4-oxazepane hydrochloride relies heavily on the strategic use of protecting groups and key chemical transformations.

Amine Protection and Deprotection Strategies (e.g., Boc, Trt, PMB)

Protecting the nitrogen atom of the 1,4-oxazepane ring or its precursors is essential to prevent unwanted side reactions during synthesis. Carbamates are a popular choice for amine protection because they render the nitrogen non-nucleophilic and are stable under many conditions. organic-chemistry.orgmasterorganicchemistry.com Three commonly used amine protecting groups are tert-Butoxycarbonyl (Boc), Trityl (Trt), and p-Methoxybenzyl (PMB). The selection of a protecting group is critical and often relies on an orthogonal strategy, where each group can be removed under specific conditions without affecting the others. organic-chemistry.orgwikipedia.org

Boc (tert-Butoxycarbonyl): The Boc group is one of the most common amine protecting groups in non-peptide chemistry. jk-sci.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The Boc group is stable under basic, nucleophilic, and catalytic reduction conditions but is readily cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comfishersci.co.uktotal-synthesis.comtcichemicals.com This acid lability can sometimes be a drawback if other acid-sensitive groups are present. total-synthesis.com The generation of a tert-butyl cation during deprotection can also lead to side reactions, which may require the use of scavengers. acsgcipr.org

Trt (Trityl): The trityl group is a bulky protecting group used for amines and alcohols. total-synthesis.comweebly.com Its large size allows for the selective protection of primary amines over secondary ones. tandfonline.com It is typically introduced using trityl chloride (Trt-Cl) and a base like pyridine. total-synthesis.com The Trt group is stable to bases and various other reagents but is cleaved by acid hydrolysis or hydrogenolysis. tcichemicals.comweebly.com

PMB (p-Methoxybenzyl): The PMB group can be used to protect amines and other nucleophilic functional groups. total-synthesis.com It is often installed via a Williamson ether synthesis-type reaction using PMB-Cl and a base like sodium hydride (NaH). total-synthesis.com A key advantage of the PMB group is its versatile deprotection options. It can be removed under strongly acidic conditions (e.g., TFA) or, uniquely, under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). wikipedia.orgtotal-synthesis.comchem-station.com This oxidative removal allows for selective deprotection in the presence of acid-labile groups like Boc or base-labile groups.

| Protecting Group | Common Protection Reagents | Common Deprotection Conditions | Key Features |

|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) jk-sci.com | Strong acid (e.g., TFA, HCl) jk-sci.comfishersci.co.uk | Stable to base and hydrogenolysis; widely used. total-synthesis.comtcichemicals.com |

| Trt | Trityl chloride (Trt-Cl), Base (e.g., Pyridine) total-synthesis.com | Acid hydrolysis, Hydrogenolysis tcichemicals.comweebly.com | Bulky; selective for primary amines. total-synthesis.comtandfonline.com |

| PMB | p-Methoxybenzyl chloride (PMB-Cl), Base (e.g., NaH) total-synthesis.comcommonorganicchemistry.com | Acid (TFA), Oxidation (DDQ, CAN), Hydrogenolysis chem-station.comcommonorganicchemistry.comnih.gov | Orthogonal deprotection via oxidation possible. total-synthesis.com |

Reduction of Lactam and Cyano Groups

The reduction of lactam and cyano functionalities are fundamental transformations for the synthesis of amine-containing heterocycles.

The reduction of a lactam (a cyclic amide) to the corresponding cyclic amine is a crucial step in many synthetic routes. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they often lack chemoselectivity. organic-chemistry.org More selective methods have been developed. For instance, nickel-catalyzed reduction using a silane (B1218182) like phenylsilane (B129415) (PhSiH₃) can reduce lactams to cyclic amines while tolerating other functional groups such as esters. nih.govorganic-chemistry.org Other effective systems include the use of 9-borabicyclo[3.3.1]nonane (9-BBN), which chemoselectively reduces tertiary lactams in the presence of esters, and indium catalysts, where switching from In(OAc)₃ to InI₃ can selectively produce a cyclic amine from a keto acid instead of the intermediate lactam. organic-chemistry.orgnih.gov A combination of phosphorus oxychloride and sodium borohydride (B1222165) has also been reported for this transformation. acs.org

The reduction of a cyano (nitrile) group is a common method for synthesizing primary amines. libretexts.org Catalytic hydrogenation is an economically viable method, often employing catalysts like Raney nickel, palladium, or platinum. wikipedia.orgprutor.ai However, side reactions can occur, leading to the formation of secondary and tertiary amines. wikipedia.org Stoichiometric reducing agents offer an alternative. Strong hydrides like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are highly effective for reducing nitriles to primary amines. libretexts.orgcommonorganicchemistry.com Sodium borohydride (NaBH₄) is generally not reactive enough on its own but can reduce nitriles in the presence of a catalyst like CoCl₂. wikipedia.org

Formation and Hydrolysis of Carbamates

Carbamates are a class of organic compounds that are central to amine protection chemistry, most notably in the form of the Boc protecting group. organic-chemistry.orgmasterorganicchemistry.com A carbamate (B1207046) is formed when an amine is protected, for example, by reacting it with an alkoxy anhydride like di-tert-butyl dicarbonate (Boc₂O). youtube.com This reaction involves the nucleophilic attack of the amine onto a carbonyl carbon of the anhydride, which converts the nucleophilic amine into a non-nucleophilic carbamate, thus "protecting" it from reacting in subsequent synthetic steps. organic-chemistry.orgyoutube.com

The hydrolysis of the carbamate constitutes the deprotection step. For Boc-carbamates, this is typically achieved under acidic conditions. fishersci.co.uk The mechanism involves protonation of the carbamate, followed by its breakdown to release the free amine, carbon dioxide, and a stable carbocation (in the case of Boc, the tert-butyl cation). jk-sci.com The stability of the carbamate to a wide range of other reaction conditions, combined with the relatively mild conditions required for its hydrolysis (cleavage), makes it an invaluable tool in modern organic synthesis. organic-chemistry.org

Functional Group Interconversions (e.g., oxidation to aldehydes)

Functional group interconversion (FGI) is a critical strategy in organic synthesis that involves converting one functional group into another on a pre-existing molecular scaffold. imperial.ac.uk In the context of 2,2-dimethyl-1,4-oxazepane systems, such transformations allow for the late-stage diversification of the core structure, enabling the synthesis of various derivatives from a common intermediate.

A prime example of a crucial FGI is the oxidation of a primary alcohol to an aldehyde. For a hypothetical precursor, such as (2,2-dimethyl-1,4-oxazepan-x-yl)methanol, its conversion to the corresponding aldehyde, 2,2-dimethyl-1,4-oxazepane-x-carbaldehyde, requires mild and selective oxidizing agents to prevent over-oxidation to a carboxylic acid. fiveable.melibretexts.org The presence of the tertiary amine within the oxazepane ring necessitates careful selection of reagents to avoid side reactions.

Several reagents are suitable for this transformation:

Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are chromium-based reagents that are effective for oxidizing primary alcohols to aldehydes. fiveable.mereddit.com PDC is known to be less acidic than PCC, making it suitable for more sensitive substrates. imperial.ac.uk

Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature. fiveable.me

Swern Oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. orgsyn.org This method is performed at low temperatures (typically -78 °C) and is known for its high efficiency and compatibility with a wide range of functional groups. imperial.ac.uk

Table 1: Selected Reagents for Oxidation of Primary Alcohols to Aldehydes

| Reagent | Typical Conditions | Advantages | Considerations |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Readily available, reliable. | Chromium waste is toxic. fiveable.mereddit.com |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral conditions, high yield. fiveable.me | Can be shock-sensitive. |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C | High efficiency, avoids heavy metals. imperial.ac.ukorgsyn.org | Requires low temperatures, produces dimethyl sulfide (B99878) byproduct. |

Synthesis of Related Dimethylated and Benzo-Fused 1,4-Oxazepane Analogues

The synthesis of analogues of the 1,4-oxazepane ring system, particularly those with dimethylation or fused aromatic rings, is of significant interest. These structural modifications can profoundly influence the molecule's properties.

Dimethylated 1,4-Oxazepane Analogues

The synthesis of dimethylated 1,4-oxazepanes, such as 2-(2,4-Dimethylphenyl)-5,7-dimethyl-1,4-oxazepane, can be achieved through various heterocyclic construction strategies. nih.gov General methods for synthesizing the 1,4-oxazepane core can be adapted by using appropriately substituted starting materials.

One versatile approach involves the use of N-propargylamines as key building blocks. rsc.org These compounds can undergo cyclization reactions under various conditions to form the seven-membered oxazepane ring. By starting with N-propargylamines that bear dimethyl substitutions at the desired positions, one could construct specific dimethylated 1,4-oxazepane analogues. Another innovative method utilizes polymer-supported homoserine, which is N-alkylated and subsequently cyclized to yield chiral 1,4-oxazepane derivatives. rsc.org The introduction of dimethyl groups could be envisioned through the selection of appropriately substituted alkylating agents in this solid-phase synthesis.

Benzo-Fused 1,4-Oxazepane Analogues

Benzo-fused 1,4-oxazepanes, also known as benzoxazepines, are a prominent class of related analogues. A variety of synthetic routes have been developed to access this important scaffold. researchgate.net

Tandem C-N Coupling/C-H Carbonylation: A modern approach involves a copper-catalyzed tandem reaction between phenylamines and allyl halides under a carbon dioxide atmosphere. nih.govresearchgate.net This method efficiently constructs the benzo-1,4-oxazepine core in good yields.

Reaction of 2-Aminophenols with Alkynones: Substituted benzo[b] researchgate.netrsc.orgoxazepines can be prepared by reacting 2-aminophenols with alkynones in a solvent like 1,4-dioxane at elevated temperatures. rsc.org The reaction is believed to proceed through an alkynylketimine intermediate that undergoes a 7-endo-dig cyclization. rsc.org

Phosphine-Catalyzed Domino Reaction: A one-step synthesis of benzoxazepine derivatives can be accomplished through a triphenylphosphine (B44618) (PPh₃)-catalyzed aza-Morita-Baylis-Hillman (aza-MBH) domino reaction. rsc.org This process involves the reaction of salicyl N-tosylimines with γ-substituted allenoates. rsc.org

Base-Mediated Intramolecular Cyclization: Imidazole-fused 1,4-benzoxazepines have been synthesized via base-mediated 7-exo-dig cyclizations. nih.govacs.org This strategy involves the transformation of propargyl groups within a precursor molecule to form the seven-membered ring. nih.gov

Table 2: Synthetic Methodologies for Benzo-Fused 1,4-Oxazepane Analogues

| Method | Starting Materials | Catalyst/Reagent | Key Features | Products |

| Tandem C-N Coupling/C-H Carbonylation | Phenylamines, Allyl Halides | CuI, Ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol), Cs₂CO₃ | Tandem process, uses CO₂ atmosphere. nih.govresearchgate.net | Benzo-1,4-oxazepin-5-ones |

| Reaction of 2-Aminophenols with Alkynones | 2-Aminophenols, Alkynones | None (thermal) | Proceeds via 7-endo-dig cyclization. rsc.org | Substituted Benzo[b] researchgate.netrsc.orgoxazepines |

| PPh₃-Catalyzed Domino Reaction | Salicyl N-tosylimines, Allenoates | PPh₃ | One-step domino (aza-MBH) reaction. rsc.org | Benzoxazepine derivatives |

| Base-Mediated 7-exo-dig Cyclization | O-propargylated precursors with terminal or disubstituted alkynes | Base (e.g., Na₂CO₃) | Forms fused ring systems, involves propargyl group transformation. nih.govacs.org | Imidazole-fused 1,4-benzoxazepines |

Mechanistic Investigations and Reaction Pathway Elucidation

Proposed Mechanisms for 1,4-Oxazepane (B1358080) Ring Closure

The formation of the 1,4-oxazepane ring can proceed through several distinct mechanistic pathways, often dictated by the choice of starting materials and reaction conditions. Key proposed intermediates include iminium ions, hemiaminals, and azaoxyallyl cations, each offering a different route to the seven-membered heterocycle. nih.govnih.govnsf.gov

Iminium ions are frequently proposed as key electrophilic intermediates in the formation of nitrogen-containing heterocycles. researchgate.net In the context of 1,4-oxazepane synthesis, an iminium ion can be generated from the condensation of an amine with a carbonyl compound or through the activation of a precursor under acidic conditions. researchgate.netrsc.org The general mechanism involves the nucleophilic attack of an amine on a carbonyl group to form a carbinolamine, which then dehydrates to generate the iminium ion. rsc.org This electrophilic species is then poised for an intramolecular cyclization reaction.

Quantum chemical calculations on the formation of related 1,4-diazepane systems show that reductive amination can proceed through either an iminium ion or a hemiaminal intermediate. nih.gov The formation of an iminium ion is a critical step in various cyclization cascades that produce complex heterocyclic frameworks. researchgate.netnih.gov For instance, the synthesis of fused bicyclic systems can involve the capture of a vinyl cation by a pendent amide, a process mechanistically related to iminium ion cyclizations. nsf.gov

Hemiaminal intermediates are another crucial class of intermediates in the synthesis of oxazepane rings. These species are typically formed from the reaction between an amine and a carbonyl group or by the coupling of an alcohol with an imine. nih.govnsf.gov DFT calculations on the formation of a related 1,4-diazepane system indicate that the reaction can proceed via a nucleophilic attack of an amine-nitrogen on a carbonyl-carbon, leading to a hemiaminal which is then prone to reduction. nih.gov

In more complex cascade reactions, cyclic hemiaminals can act as precursors to bifunctional intermediates. nsf.gov Under acidic conditions, a hemiaminal can couple with an alkynyl alcohol to form a protonated N,O-acetal, which exists in equilibrium with an oxocarbenium intermediate. nsf.gov This intermediate then undergoes further reaction, such as an alkynyl Prins cyclization, ultimately leading to the formation of a fused azepine-containing bicyclic system. nsf.gov This highlights the versatility of hemiaminals as pivotal points in multi-step syntheses leading to seven-membered rings.

A particularly effective and modern strategy for constructing 1,4-oxazepane rings involves the generation and trapping of azaoxyallyl cations. nih.govnih.govnsf.gov These reactive intermediates can be generated in situ from α-halohydroxamates or α-haloamides through dehydrohalogenation. nih.govnsf.gov The resulting azaoxyallyl cation is a potent three-carbon electrophilic synthon that can participate in annulation reactions.

A novel [3+4] annulation strategy has been developed for the one-step assembly of functionalized 1,4-oxazepane-3-ones. nih.govnih.gov This method involves the reaction of an azaoxyallyl cation with an amphoteric compound containing both a heteroatom nucleophile and a π-electrophile. nih.govnih.gov This represents a new trapping modality for the elusive azaoxyallyl cation, enabling the concise synthesis of these important seven-membered heterocycles. nih.govnih.govnih.gov Computational studies have shown that N-alkoxy substituents on the precursor α-haloamide are crucial as they stabilize the resulting azaoxyallyl cationic intermediate, facilitating the cycloaddition. nsf.gov

Influence of Catalysts and Reagents on Reaction Mechanisms

The specific mechanistic pathway followed during 1,4-oxazepane ring formation is highly dependent on the catalysts and reagents employed. These chemical agents can steer the reaction toward a desired intermediate, enhance reaction rates, and influence selectivity.

Brønsted acids, for example, are effective catalysts for intramolecular etherification reactions to form 4,7-disubstituted 1,4-oxazepanes. eurekaselect.com They facilitate the formation of key benzylic carbocation intermediates, which are crucial for the cyclization process. eurekaselect.com Similarly, a catalyst-free approach using acidic additives can trigger a cascade cyclization by cleaving a C(sp³)–N bond, which then acts as a one-carbon synthon to construct the benzo rsc.orgnih.govoxazepane ring at room temperature.

Lewis acids and other metal-based catalysts also play a significant role. In some reactions, a Lewis acid catalyst can dramatically enhance the electrophilicity of an imine, favoring cycloaddition reactions and altering the mechanism from a synchronous to a highly asynchronous or even stepwise process. The choice of base and solvent has also been shown to directly influence the yield of cycloadducts in reactions proceeding through azaoxyallyl cations. nsf.gov In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the cleavage cocktail used to deprotect the precursor from a solid support dictates the final product. nih.gov Using trifluoroacetic acid (TFA) alone leads to lactonization, whereas a mixture of TFA and triethylsilane (Et₃SiH) promotes the formation of the desired 1,4-oxazepane ring. nih.govresearchgate.netnih.gov

The following table summarizes the influence of selected catalysts and reagents on the synthesis of 1,4-oxazepanes and related heterocycles.

| Catalyst/Reagent | Starting Materials | Proposed Role/Mechanism | Product | Reference(s) |

| Brønsted Acid (H₂SO₄) | N-tethered bis-alcohols | Promotes intramolecular etherification via benzylic carbocation formation. | 4,7-disubstituted 1,4-oxazepanes | eurekaselect.com |

| Acidic Additives | Aminomaleimides, N-alkyl amines | Triggers [6+1] cascade cyclization via C(sp³)–N bond cleavage. | Benzo rsc.orgnih.govoxazepane derivatives | |

| TFA / Et₃SiH | Polymer-supported N-phenacyl nitrobenzenesulfonamides | Mediates reductive cyclization, preventing lactonization. | 1,4-Oxazepane-5-carboxylic acids | nih.govresearchgate.netnih.gov |

| Base / Solvent | α-haloamides, cyclic dienes | Influences yield in aza-[4+3] cycloadditions via azaoxyallyl cations. | Bicyclic lactams | nsf.gov |

| Lewis Acid | Imine, Alkene | Enhances imine electrophilicity, alters mechanism to asynchronous/stepwise. | Quinoline derivatives |

Stereochemical Outcomes and Diastereoselectivity in Oxazepane Formation

When chiral centers are present in the precursors or are formed during the cyclization, controlling the stereochemical outcome is paramount. The synthesis of polysubstituted chiral 1,4-oxazepanes often relies on regio- and stereoselective cyclization reactions. eurekaselect.com One such method is the 7-endo cyclization through haloetherification, where the stereoselectivity is primarily controlled by the conformation of the substrate. eurekaselect.com

In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, the reaction yields a mixture of diastereomers. nih.govnih.gov The ratio of these diastereomers is influenced by the substituents on the starting materials, specifically the 2-bromoacetophenones used for alkylation. nih.govnih.gov While lowering the reaction temperature did not significantly improve the diastereomeric ratio, the resulting diastereomeric anilines could often be separated after catalytic hydrogenation of a nitro group, allowing for the isolation of the major isomers. nih.govresearchgate.netnih.gov

The table below details the diastereomeric ratios obtained for various substituted 1,4-oxazepane derivatives.

| R³ Substituent (on phenacyl group) | Resin | Diastereomeric Ratio (C2 R,S) | Overall Yield (Isolated Major Isomer) | Reference(s) |

| Ph | Rink amide | 45 : 55 | 9% (R), 4% (S) | nih.gov |

| Ph | Wang-piperazine | 72 : 28 | 10% | nih.gov |

| 4-Me-Ph | Wang | 61 : 39 | 30% | nih.gov |

| 4-F-Ph | Wang | 55 : 45 | 16% | nih.gov |

| 4-Br-Ph | Wang | 42 : 58 | 14% (inseparable mixture) | nih.gov |

| 3-Thienyl | Wang | 56 : 44 | 14% | nih.gov |

Computational Validation of Reaction Pathways and Preferential Formations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and rationalizing observed outcomes in 1,4-oxazepane synthesis. eurekaselect.comnih.govnih.gov These studies provide theoretical support for proposed intermediates and transition states that are often difficult to detect experimentally.

For instance, computational studies confirmed the crucial role of the asymmetry of a chiral bromonium intermediate in determining the regioselectivity of haloetherification reactions for oxazepane synthesis. eurekaselect.com The calculations also suggested that the bromonium intermediate is formed without a transition state, indicating that substrate conformation is the key factor controlling stereoselectivity. eurekaselect.com

In the context of azaoxyallyl cation chemistry, computational analysis revealed that an N-alkoxy substituent is essential for stabilizing the cationic intermediate, thereby facilitating the desired [4+3] cycloaddition. nsf.gov DFT calculations have also been employed to investigate the reaction mechanism for the formation of related diazepane systems, exploring the barrier heights for pathways involving both hemiaminal and iminium ion intermediates. nih.gov Similarly, DFT calculations supported the proposed hydroalkoxylation mechanism in the synthesis of 1,4-oxazepine (B8637140) derivatives, validating the role of the Grignard reaction in achieving high diastereoselectivity. These computational validations provide a deeper understanding of the underlying principles that govern the formation of the 1,4-oxazepane ring, guiding the rational design of new synthetic strategies.

Structural Characterization and Elucidation Methodologies

Advanced Structural Analysis

Beyond the basic confirmation of the molecular structure, advanced analytical techniques can provide deeper insights into the three-dimensional shape and dynamic behavior of the molecule.

The seven-membered 1,4-oxazepane (B1358080) ring is a flexible system that can adopt several conformations. youtube.com The most stable conformations are typically a result of a balance between minimizing torsional strain (eclipsing interactions) and transannular strain (non-bonded interactions across the ring). For seven-membered heterocyclic rings, common conformations include the chair, boat, and twist-boat forms. cdnsciencepub.com The presence of the gem-dimethyl group at the C2 position would significantly influence the conformational equilibrium by introducing steric hindrance. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to determine the preferred conformation of the ring in solution and to study the energetics of conformational interconversion. csbsju.eduprinceton.eduyoutube.com

Stereochemical Assignment (e.g., (2R,5R) or (2R,7S) designations)

The molecular structure of 2,2-Dimethyl-1,4-oxazepane (B1414843) possesses a chiral center at the C5 position of the oxazepane ring, and depending on the substitution pattern, additional stereocenters may arise. The presence of the gem-dimethyl group at the C2 position does not in itself create a stereocenter. However, the spatial arrangement of substituents on the heterocyclic ring can lead to different stereoisomers. The assignment of absolute configurations, such as (2R,5R) or (2R,7S), is critical as different stereoisomers can exhibit distinct biological activities and pharmacological profiles.

The synthesis of chiral 1,4-oxazepane derivatives has been a subject of research, often employing stereoselective synthetic strategies to obtain enantiomerically enriched or pure compounds. nih.govnih.gov For instance, the preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters has been reported, highlighting the importance of controlling stereochemistry in this class of compounds. rsc.org The synthesis of enantioenriched 1,4-benzoxazepines has been achieved through methods like the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by chiral Brønsted acids. nih.govacs.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique to separate enantiomers and determine enantiomeric excess (ee).

X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of a chiral molecule.

NMR Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce diastereomeric differentiation in the NMR spectra of enantiomers, allowing for their quantification.

Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration of chiral molecules in solution by comparing experimental spectra with theoretical calculations.

The stereochemical outcome of a synthesis is highly dependent on the starting materials and the reaction conditions employed. For example, in the synthesis of certain 1,4-oxazepane derivatives, the regioselectivity and stereoselectivity were found to be influenced by the substitution pattern of the precursors. rsc.org

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools in the synthesis and analysis of "2,2-Dimethyl-1,4-oxazepane hydrochloride" for both monitoring the progress of chemical reactions and for assessing the purity of the final product.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions, identify compounds, and determine their purity. rdd.edu.iqjmchemsci.com In the synthesis of oxazepine and other heterocyclic compounds, TLC is routinely used to track the consumption of starting materials and the formation of products. rdd.edu.iqjmchemsci.com

The choice of the mobile phase (solvent system) is critical for achieving good separation of components on the TLC plate. The polarity of the solvent system is adjusted based on the polarity of the compounds being analyzed. For 1,4-oxazepane derivatives, which are often polar molecules, a variety of solvent systems can be employed.

Table 1: Exemplary TLC Solvent Systems for Polar Heterocyclic Compounds

| Solvent System Components | Ratio (v/v) | Application Notes |

| Ethyl Acetate / Hexane | 10-50% EtOAc | For compounds of normal polarity. rochester.edu |

| Methanol / Dichloromethane | 5% MeOH | For polar compounds. rochester.edu |

| Ethyl Acetate / Butanol / Acetic Acid / Water | 80:10:5:5 | For very polar compounds (EBAW system). rochester.edu |

| Chloroform (B151607) / Methanol / Ammonia | 100:1.5 | Effective for separating various drug components. researchgate.net |

| Toluene / Dioxane / Acetic Acid | 95:25:4 | A system for specific product separations. sigmaaldrich.com |

The visualization of spots on a TLC plate after development can be achieved using various techniques, including UV light (if the compounds are UV-active) or by staining with a suitable chemical reagent such as iodine vapor or potassium permanganate (B83412) solution. The retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is extensively used in pharmaceutical analysis for purity assessment, impurity profiling, and quantitative analysis. lcms.cz

For a compound like "this compound," LC-MS analysis would provide crucial information on its purity and the presence of any related substances or degradation products. The HPLC component separates the target compound from any impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

The mass spectrometer then detects the eluting compounds, providing information about their molecular weight. This is particularly useful for confirming the identity of the main peak as "this compound" by observing its molecular ion peak ([M+H]⁺).

Table 2: Typical LC-MS Parameters for the Analysis of Small Organic Molecules

| Parameter | Description |

| Column | Reversed-phase columns (e.g., C18, C8) are commonly used for the separation of polar to moderately nonpolar compounds. |

| Mobile Phase | A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of compounds with varying polarities. |

| Flow Rate | Typically in the range of 0.2-1.0 mL/min for analytical scale HPLC. |

| Injection Volume | A small volume of the sample solution (e.g., 1-10 µL) is injected onto the column. |

| Detection | The mass spectrometer can be operated in various modes, such as full scan mode to detect all ions within a certain mass range, or selected ion monitoring (SIM) for higher sensitivity in detecting specific ions. |

| Ionization Source | Electrospray ionization (ESI) is a common ionization technique for polar molecules like "this compound." |

The purity of the sample is typically determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. For instance, UPLC (Ultra-Performance Liquid Chromatography) coupled with mass spectrometry has been used to determine the purity of substituted chalcones, achieving high resolution and short analysis times. nih.gov

Computational and Theoretical Studies of Dimethyl 1,4 Oxazepane Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as the foundation for understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional structure and to probe the electronic environment, which dictates the molecule's reactivity.

Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule is fundamental to its function and properties. Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For a flexible seven-membered ring system like 1,4-oxazepane (B1358080), this process is particularly important as the ring can exist in multiple conformations, such as chair and twist-boat forms nih.gov.

Computational methods like Density Functional Theory (DFT) are employed to explore the conformational landscape of such molecules nih.gov. This analysis identifies various stable conformers and the energy barriers between them. While specific conformational analysis studies for 2,2-dimethyl-1,4-oxazepane (B1414843) are not widely documented, research on related 1,4-diazepane derivatives shows that these seven-membered rings often adopt chair or twist-boat conformations to minimize steric and torsional strain nih.gov. The presence of the gem-dimethyl group at the C2 position in 2,2-dimethyl-1,4-oxazepane would significantly influence the conformational preference, stabilizing a particular arrangement that minimizes steric hindrance.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Quantum chemical methods, such as DFT and semi-empirical methods like PM3, are used to calculate key electronic parameters bsu.edu.az. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity.

Other calculated reactivity descriptors include chemical hardness, electrophilicity index, and the molecular electrostatic potential map. These parameters provide a quantitative measure of a molecule's tendency to donate or accept electrons and predict the most likely sites for electrophilic or nucleophilic attack. For instance, DFT calculations can be used to model the electron density distribution and identify reactive sites within the molecule .

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the identification of unknown compounds.

Predicted Collision Cross Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase washington.edu. A key parameter derived from IM-MS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average area and acts as a unique molecular fingerprint researchgate.net.

Due to the limited availability of experimental CCS data from reference standards, computational prediction methods have become invaluable researchgate.netnih.gov. Machine learning algorithms, such as support vector regression (SVR), have been successfully used to develop models that accurately predict CCS values from molecular descriptors washington.edunih.gov. These large-scale databases, like MetCCS, provide predicted CCS values for tens of thousands of metabolites and other small molecules washington.edunih.gov.

For 2,2-dimethyl-1,4-oxazepane, predicted CCS values have been calculated for various ion adducts, providing crucial data for its identification in complex mixtures. These predictions are based on its molecular formula (C7H15NO) and structure uni.lu. The predicted values, measured in square angstroms (Ų), vary depending on the adduct formed in the mass spectrometer.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M]+ | 129.11482 | 115.4 |

| [M+H]+ | 130.12265 | 122.7 |

| [M+Na]+ | 152.10459 | 126.3 |

| [M+K]+ | 168.07853 | 130.0 |

| [M+NH4]+ | 147.14919 | 141.6 |

| [M-H]- | 128.10809 | 124.6 |

| [M+HCOO]- | 174.11357 | 139.3 |

Data sourced from PubChem uni.lu.

In Silico Modeling for Structural Validation

In silico modeling plays a vital role in the structural validation of compounds. It serves as a bridge between a theoretical molecular structure and its observable properties. By predicting parameters and comparing them with experimental results, researchers can confirm or refine the proposed structure of a molecule nih.gov.

The predicted CCS values are a prime example of data used for structural validation. If a compound in an untargeted analysis has a mass-to-charge ratio and an experimental CCS value that match the predicted values for 2,2-dimethyl-1,4-oxazepane, it significantly increases the confidence in its identification washington.edu.

Furthermore, in silico models can predict how a molecule might interact with biological targets. Molecular docking simulations, for instance, can place the optimized geometry of 2,2-dimethyl-1,4-oxazepane into the active site of a protein to predict binding affinity and interaction modes nih.govresearchgate.net. This type of modeling is essential in drug discovery and for understanding the potential biological roles of a compound.

Energy Landscape Analysis of Cyclization and Rearrangement Processes

Understanding the formation and stability of a molecule involves analyzing the energy landscape of its synthetic and rearrangement pathways. This analysis maps the potential energy of the system as the reaction progresses, identifying transition states, intermediates, and the energy barriers that must be overcome nih.gov.

For 2,2-dimethyl-1,4-oxazepane, this would involve studying the cyclization reaction that forms the seven-membered ring. DFT calculations can be used to model the reaction mechanism, such as a base-promoted exo-mode cyclization of an appropriate precursor researchgate.net. Theoretical studies on the formation of related oxazepine and azepine systems have successfully elucidated the energy profiles of complex radical rearrangement and cyclization cascades nih.gov.

Chemical Reactivity and Synthetic Utility of 2,2 Dimethyl 1,4 Oxazepane Derivatives

Reactions at the Heterocyclic Nitrogen and Oxygen Atoms

The reactivity of the 1,4-oxazepane (B1358080) ring is largely dictated by the nucleophilicity of the secondary amine and the relative inertness of the ether oxygen. The nitrogen atom readily participates in reactions with a wide range of electrophiles, making it a primary site for structural modification and elaboration.

The nitrogen atom of the 2,2-dimethyl-1,4-oxazepane (B1414843) ring behaves as a typical secondary amine and is strongly nucleophilic. This allows for straightforward functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental to the derivatization of the oxazepane skeleton.

In the synthesis of complex heterocyclic systems, the nucleophilic character of the nitrogen is often exploited in intramolecular cyclization reactions. For example, in the preparation of chiral 1,4-oxazepane-5-carboxylic acids, a key step involves the intramolecular substitution of a halide by the nitrogen atom of a homoserine-derived precursor to form the seven-membered ring. nih.gov

Once the core is formed, the secondary amine can be further derivatized. It can be reacted with various alkylating and acylating agents to introduce a wide array of substituents. For instance, the nitrogen can be functionalized with nitrobenzenesulfonyl chlorides, which serve as protecting groups or as handles for further modification. nih.gov Subsequent alkylation with electrophiles like 2-bromoacetophenones yields N-phenacyl nitrobenzenesulfonamides. nih.gov These reactions underscore the utility of the nitrogen atom as a reactive handle for introducing molecular diversity.

| Electrophile | Reagent Type | Product Type | Reference |

| 2-Nitrobenzenesulfonyl chloride | Acylating Agent | N-Sulfonamide | nih.gov |

| 2-Bromoacetophenone | Alkylating Agent | N-Phenacyl derivative | nih.gov |

| Methyl Triflate | Alkylating Agent | N-Methylated derivative | nih.gov |

This table provides examples of electrophiles used in nucleophilic substitution reactions at the nitrogen of oxazepane or related heterocyclic systems.

Transformations Involving the Carboxylate Moiety (if present in derivatives)

Derivatives of 2,2-dimethyl-1,4-oxazepane bearing a carboxylate group, such as 1,4-oxazepane-5-carboxylic acid, can undergo transformations characteristic of carboxylic acids. nih.gov One of the most significant of these is the decarboxylation reaction.

Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide (CO₂). This reaction is typically promoted by heat and is significantly facilitated when there is an electron-withdrawing group, such as a carbonyl, at the β-position relative to the carboxylic acid. masterorganicchemistry.com This arrangement stabilizes the carbanion intermediate formed upon the loss of CO₂.

The mechanism for the decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone. masterorganicchemistry.comyoutube.com While a 1,4-oxazepane-5-carboxylic acid does not fit the classic β-keto acid profile, decarboxylation could potentially be induced under thermal conditions, although higher temperatures would likely be required compared to substrates with β-carbonyl stabilization. masterorganicchemistry.com

Recent studies have shown that even chemically stable C(sp³)-carboxylates can undergo reversible decarboxylation in polar aprotic solvents, generating carbanion intermediates that can be trapped. chemrxiv.org This suggests that derivatives of 2,2-dimethyl-1,4-oxazepane carboxylic acid could potentially undergo decarboxylation to generate a carbanion at the C5 position, which could then be protonated or trapped by another electrophile. Such a reaction would provide a pathway to 5-substituted or 5-unsubstituted 2,2-dimethyl-1,4-oxazepanes from the corresponding carboxylic acid derivatives.

| Starting Material (Hypothetical) | Conditions | Product (Hypothetical) |

| 2,2-Dimethyl-1,4-oxazepane-5-carboxylic acid | Heat (Δ) | 2,2-Dimethyl-1,4-oxazepane |

| 2,2-Dimethyl-1,4-oxazepane-6-carboxylic acid | Heat (Δ) | 2,2-Dimethyl-1,4-oxazepane |

This table illustrates hypothetical decarboxylation reactions of carboxylated 2,2-dimethyl-1,4-oxazepane derivatives.

Derivatization and Functionalization of the Oxazepane Skeleton

The 2,2-dimethyl-1,4-oxazepane skeleton is a versatile template that can be extensively modified to generate libraries of related compounds. Functionalization can occur at the nitrogen atom, as previously discussed, or at various positions on the carbon backbone of the ring, depending on the synthetic route used to create the core.

A key strategy for analog development involves the synthesis of the oxazepane ring with pre-installed functional groups that can be subsequently modified. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids allows for the introduction of diversity at different positions. nih.gov By using a solid-phase synthesis approach starting from immobilized homoserine, various nitrobenzenesulfonyl chlorides and a range of 2-bromoacetophenones can be employed to generate a library of N-substituted oxazepane derivatives. nih.gov

The study demonstrated that various 2-haloketones bearing both electron-donating and electron-withdrawing groups in the ortho, meta, and para positions of a phenyl ring, as well as heterocyclic and aliphatic ketones, could be successfully incorporated. nih.gov This highlights the robustness of the synthetic route and its utility for creating a diverse set of analogs for further investigation. The resulting iodine- or bromine-containing oxazepine derivatives can serve as handles for further elaboration through cross-coupling reactions, providing a powerful platform for analog development. researchgate.net

| R³ Group in 2-haloketone | Resulting N-Substituent | Overall Yield of Major Isomer | Reference |

| Phenyl | N-(2-oxo-2-phenylethyl) | 21% | nih.gov |

| 4-Bromophenyl | N-(2-(4-bromophenyl)-2-oxoethyl) | 14% | nih.gov |

| 4-Chlorophenyl | N-(2-(4-chlorophenyl)-2-oxoethyl) | 21% | nih.gov |

| 4-Methoxyphenyl | N-(2-(4-methoxyphenyl)-2-oxoethyl) | 24% | nih.gov |

| 2-Thienyl | N-(2-oxo-2-(thiophen-2-yl)ethyl) | 20% | nih.gov |

This table summarizes the synthesis of various analogs of a 1,4-oxazepane-5-carboxylic acid derivative by varying the substituent on the N-phenacyl group.

Role as a Building Block in Complex Organic Synthesis (Non-Biological Targets)

Beyond its applications in medicinal chemistry, the 2,2-dimethyl-1,4-oxazepane ring serves as a valuable building block for the construction of more complex, non-biological molecular architectures. Its defined, yet flexible, seven-membered ring structure, combined with the steric influence of the gem-dimethyl group, makes it an attractive scaffold for applications in materials science and supramolecular chemistry.

The compound is noted as an intermediate for the synthesis of other organic compounds, including polymers and pharmaceuticals. biosynth.com The ability to functionalize the ring, particularly at the nitrogen atom, allows for its incorporation into larger polymeric structures or for its use as a ligand for metal catalysts. The conformational properties of the seven-membered ring can be used to control the spatial arrangement of appended functional groups, which is a key consideration in the design of molecular receptors or novel materials with specific physical properties.

The versatility of the oxazepane skeleton is further enhanced by its compatibility with a range of reaction conditions, including those used for cross-coupling and Suzuki couplings. biosynth.com This allows the scaffold to be integrated into complex carbon frameworks, opening up possibilities for the synthesis of novel organic materials, conformationally restricted molecular probes, and unique ligand systems for catalysis.

Use in the Preparation of Organic and Organometallic Compounds

While specific examples detailing the direct use of 2,2-dimethyl-1,4-oxazepane hydrochloride in the preparation of organometallic compounds are not extensively documented in the provided search results, the broader context of synthesizing organometallic compounds provides a framework for its potential utility. The reaction of metals with organic halides is a common method for preparing organometallic compounds of active metals like lithium, magnesium, and zinc. libretexts.org Ethers, such as diethyl ether and tetrahydrofuran, are often used as inert, slightly polar solvents for these reactions. libretexts.org Given that 2,2-dimethyl-1,4-oxazepane is a cyclic ether, it could potentially serve as a solvent or a ligand in such syntheses.

Organometallic compounds are generally prepared through two main methods: reactions involving elemental metals and reactions of pre-existing organometallic reagents. archive.org The nitrogen and oxygen heteroatoms in the 2,2-dimethyl-1,4-oxazepane ring could coordinate with metal centers, thereby influencing the reactivity and stability of the resulting organometallic complexes. This coordination could be particularly relevant in catalysis, where the ligand sphere around a metal center dictates its catalytic activity.

Future Directions in 2,2 Dimethyl 1,4 Oxazepane Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-heterocycles is often associated with environmental concerns, including the use of hazardous reagents and the generation of significant waste. nih.govrasayanjournal.co.in Future research on 2,2-Dimethyl-1,4-oxazepane (B1414843) will undoubtedly prioritize the development of green and sustainable synthetic methodologies. nih.govresearchgate.net These approaches aim to improve efficiency, reduce environmental impact, and lower costs.

Key areas of focus will include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. rasayanjournal.co.in This technique could be applied to the cyclization steps in the formation of the oxazepane ring.

Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a primary goal of green chemistry. nih.govresearchgate.net Research into the solubility and reactivity of starting materials for 2,2-Dimethyl-1,4-oxazepane in these solvents is a necessary step.

Heterogeneous Catalysis: The use of recyclable solid acid catalysts, such as zeolites or montmorillonite (B579905) clays, can simplify product purification and reduce waste compared to homogeneous catalysts. nih.gov Investigating catalytic cyclization or condensation reactions would be a significant step forward. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is crucial. Tandem or one-pot reactions, where multiple bonds are formed in a single operation, represent a powerful strategy to improve atom economy. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Parameter | Traditional Synthesis (Hypothetical) | Proposed Sustainable Synthesis | Anticipated Benefit |

|---|---|---|---|

| Energy Source | Conventional reflux heating | Microwave irradiation | Reduced reaction time, lower energy consumption |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Ethanol, Water, or Supercritical CO₂ | Reduced toxicity and environmental impact acs.org |

| Catalyst | Homogeneous Lewis/Brønsted acids | Recyclable solid acids (e.g., Zeolites, K-10 Montmorillonite) | Simplified purification, catalyst reusability nih.gov |

| Process | Multi-step with intermediate isolation | One-pot or tandem reaction sequence | Higher efficiency, less waste, improved atom economy nih.gov |

Advanced Mechanistic Insights via In Situ Spectroscopy

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering new transformations. Future studies should employ advanced spectroscopic techniques to monitor the synthesis of 2,2-Dimethyl-1,4-oxazepane in real time. In situ spectroscopy allows for the direct observation of reactive intermediates and the kinetic profiling of a reaction as it occurs.

Potential applications include:

In Situ NMR and FTIR: These techniques can track the consumption of reactants and the formation of products and intermediates. For the synthesis of the oxazepane ring, this could elucidate the step-wise nature of the cyclization and identify potential bottlenecks or side reactions.

Raman Spectroscopy: This method is particularly useful for monitoring reactions in aqueous or solid-phase systems and can provide complementary information to FTIR.

Kinetic Analysis: Data from in situ monitoring can be used to build detailed kinetic models of the reaction, which are invaluable for process optimization, scaling, and ensuring reaction safety.

Table 2: Application of In Situ Spectroscopy for Mechanistic Studies

| Spectroscopic Technique | Information Gained | Potential Application for Oxazepane Synthesis |

|---|---|---|

| Proton NMR (¹H NMR) | Changes in chemical shifts and coupling constants | Tracking the conversion of functional groups, identifying intermediates khanacademy.org |

| FTIR Spectroscopy | Vibrational modes of functional groups (e.g., C=O, N-H, O-H) | Monitoring key bond formation/cleavage during ring closure |

| Mass Spectrometry | Mass-to-charge ratio of transient species | Detecting short-lived intermediates and confirming reaction pathways |

Exploration of Stereoselective Synthesis Methodologies

While 2,2-Dimethyl-1,4-oxazepane itself is achiral, the introduction of substituents at other positions on the oxazepane ring can create stereocenters. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, developing methods for the stereoselective synthesis of substituted 2,2-Dimethyl-1,4-oxazepane derivatives is a critical future direction.

Promising strategies include:

Chiral Catalysis: The use of chiral Brønsted acids or transition metal complexes can catalyze the enantioselective formation of the heterocyclic ring. acs.orgnih.gov For instance, an enantioselective intramolecular cyclization could set a key stereocenter.

Substrate Control: Starting with enantiomerically pure precursors, such as chiral amino alcohols, can transfer that stereochemistry to the final product.

Desymmetrization: An enantioselective reaction performed on a prochiral precursor containing the 2,2-Dimethyl-1,4-oxazepane core could be an effective way to introduce chirality. acs.orgnih.gov

Table 3: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Example Approach |

|---|---|---|